molecular formula C12H16Cl2O6 B15170567 acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol CAS No. 647026-55-9

acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol

Cat. No.: B15170567
CAS No.: 647026-55-9
M. Wt: 327.15 g/mol
InChI Key: PQZDWEGQZGSDCZ-YCBDHFTFSA-N
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Description

Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a dichlorophenyl ethane diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol typically involves the reaction of 2,4-dichlorophenyl ethane with acetic acid under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or copper-based catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl ethane: Shares the dichlorophenyl group but lacks the acetic acid and diol functionalities.

    Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.

Uniqueness

Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol is unique due to the combination of its dichlorophenyl group and the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.

Properties

CAS No.

647026-55-9

Molecular Formula

C12H16Cl2O6

Molecular Weight

327.15 g/mol

IUPAC Name

acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8Cl2O2.2C2H4O2/c9-5-1-2-6(7(10)3-5)8(12)4-11;2*1-2(3)4/h1-3,8,11-12H,4H2;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

PQZDWEGQZGSDCZ-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)C(CO)O

Origin of Product

United States

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